1-Acetyl-3-methyl-3-cyclohexene-1-ol

Physicochemical Property Analysis ADME Prediction Solubility Optimization

This C9H14O2 cyclohexenol derivative is a strategic research intermediate for agrochemical and medicinal chemists developing novel fungicides and cyclopentane-based bioactives. Its distinct acetyl and tertiary alcohol handles enable stereospecific transformations that simpler cyclohexenols cannot support. With a LogP of 1.44 and PSA of 37.3 Ų, it is an ideal probe for SAR studies on polarity, hydrogen bonding, and ADME. Procure this well-defined entity to eliminate confounding variables in alkene reactivity method development.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 125228-97-9
Cat. No. B039693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-3-methyl-3-cyclohexene-1-ol
CAS125228-97-9
SynonymsEthanone, 1-(1-hydroxy-3-methyl-3-cyclohexen-1-yl)- (9CI)
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1=CCCC(C1)(C(=O)C)O
InChIInChI=1S/C9H14O2/c1-7-4-3-5-9(11,6-7)8(2)10/h4,11H,3,5-6H2,1-2H3
InChIKeyYIXNNWHMMFRDIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-3-methyl-3-cyclohexene-1-ol (CAS 125228-97-9): A Specialized Acetyl-Cyclohexenol Intermediate for Targeted Synthesis


1-Acetyl-3-methyl-3-cyclohexene-1-ol (CAS 125228-97-9), also known as 1-(1-hydroxy-3-methylcyclohex-3-en-1-yl)ethanone, is a substituted cyclohexenol characterized by an acetyl group and a methyl substituent on a cyclohexene ring . This C9H14O2 molecule (MW: 154.21 g/mol) is primarily encountered as a research chemical and an intermediate in organic synthesis, with a computed LogP of 1.44 and a polar surface area (PSA) of 37.3 Ų . Its structural features position it within a class of compounds explored for the construction of more complex, often biologically active, molecules.

Why 1-Acetyl-3-methyl-3-cyclohexene-1-ol Cannot Be Arbitrarily Substituted: Physicochemical and Functional Distinctions


While sharing a cyclohexene core with numerous analogs, 1-acetyl-3-methyl-3-cyclohexene-1-ol possesses a unique combination of functional groups—a tertiary alcohol and an acetyl moiety—that dictates its specific reactivity profile and physicochemical properties . Direct substitution with a simple alcohol like 3-methyl-3-cyclohexen-1-ol or a saturated derivative would alter critical parameters such as lipophilicity (LogP), hydrogen-bonding capacity (PSA), and electronic character, potentially derailing a synthetic route or compromising the biological activity of a downstream target. The presence of the acetyl group introduces a ketone functionality not found in simpler cyclohexenols, enabling distinct chemical transformations essential for its role as a specialized intermediate [1].

Quantitative Differentiation of 1-Acetyl-3-methyl-3-cyclohexene-1-ol (CAS 125228-97-9) from Structural Analogs


Enhanced Lipophilicity and Polar Surface Area Compared to 3-Methyl-3-cyclohexen-1-ol

1-Acetyl-3-methyl-3-cyclohexene-1-ol demonstrates distinct physicochemical properties when compared to its non-acetylated analog, 3-methyl-3-cyclohexen-1-ol. Specifically, it exhibits a lower calculated LogP (1.44 vs. 1.57) and a significantly higher polar surface area (PSA) (37.3 Ų vs. 20.2 Ų) . These differences arise from the additional acetyl group, which increases polarity and modifies the compound's behavior in partitioning and molecular recognition events.

Physicochemical Property Analysis ADME Prediction Solubility Optimization

Utility as a Key Intermediate in Fungicide Synthesis: A Class-Defined Application

Patents in the cyclohexenol space establish that compounds within this class serve as crucial intermediates in the stereospecific synthesis of fungicidally active cyclopentane derivatives [1]. While specific activity data for 1-acetyl-3-methyl-3-cyclohexene-1-ol is not publicly reported, its structural inclusion within the broader class of 'cyclohexenol derivatives' described in EP0474302A1 implies its potential utility in analogous synthetic pathways to access bioactive targets. This application context is a key differentiator from simpler cyclohexenols that lack the acetyl group, which may not undergo the requisite transformations to yield the final fungicidal cyclopentane.

Agrochemical Synthesis Fungicide Development Cyclopentane Derivatives

Differentiation from Saturated Analogs via Distinct Molecular Weight and Unsaturation

The compound's molecular weight (154.21 g/mol) and its cyclohexene core (containing one double bond) distinguish it from saturated cyclohexane analogs. For instance, a fully saturated derivative like 1-acetyl-3-methylcyclohexan-1-ol would have a molecular weight of 156.22 g/mol [1]. The presence of the endocyclic double bond in the target compound introduces a site for specific chemical reactions (e.g., epoxidation, dihydroxylation) that are not possible with the saturated analog, offering a distinct advantage in synthetic pathway design.

Chemical Purity Analysis Reactivity Profiling Structural Confirmation

Optimal Procurement and Research Use Cases for 1-Acetyl-3-methyl-3-cyclohexene-1-ol (CAS 125228-97-9)


Agrochemical Intermediate for Fungicidal Cyclopentane Synthesis

In line with class-level patent evidence [1], 1-acetyl-3-methyl-3-cyclohexene-1-ol is best sourced for research groups focused on developing new fungicides. Its role as a potential intermediate in the synthesis of biologically active cyclopentane derivatives makes it a strategic choice for medicinal and agrochemical chemists aiming to access this specific chemical space. The acetyl and hydroxyl functionalities provide the necessary handles for the stereospecific transformations described in relevant patents [1].

Physicochemical Property Assessment in Drug Discovery

Given its distinct LogP (1.44) and PSA (37.3 Ų) compared to non-acetylated analogs , this compound serves as a valuable tool in structure-activity relationship (SAR) studies. Researchers can use it to probe the effect of increased polarity and hydrogen-bonding potential on target binding, cellular permeability, and metabolic stability. Procurement for these studies is justified by the need for a specific, well-defined chemical entity to generate reliable ADME data.

Synthetic Methodology Development with Alkene Functionality

The presence of a cyclohexene double bond distinguishes this compound from saturated analogs [2]. It is therefore ideally procured by organic chemistry groups developing new reactions that exploit alkene reactivity, such as selective epoxidations, dihydroxylations, or cycloadditions. Its defined structure ensures that observed reactivity and selectivity are not confounded by the absence of the double bond, providing a clear benchmark for method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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